molecular formula C15H28O3 B14723681 3-(Oxolan-2-yl)propyl 2-ethylhexanoate CAS No. 5451-25-2

3-(Oxolan-2-yl)propyl 2-ethylhexanoate

Cat. No.: B14723681
CAS No.: 5451-25-2
M. Wt: 256.38 g/mol
InChI Key: CTTMABCNHUOHAT-UHFFFAOYSA-N
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Description

3-(Oxolan-2-yl)propyl 2-ethylhexanoate ( 5451-25-2) is an organic ester compound with the molecular formula C15H28O3 and a molecular weight of 256.38 g/mol . This chemical is defined by its specific structure, which combines a 2-ethylhexanoate group with a tetrahydrofuran (oxolane) derivative, resulting in a molecule with the canonical SMILES notation of CCCCC(CC)C(=O)OCCCC1CCCO1 . Its InChIKey is CTTMABCNHUOHAT-UHFFFAOYSA-N . As an ester, this compound holds research value in several exploratory fields. It is primarily investigated in industrial and materials science research, where its structure suggests potential utility as a specialty intermediate or a component in synthetic chemistry . The hybrid nature of its structure, containing both a polar oxolane (tetrahydrofuran) ring and a non-polar alkyl chain, also makes it a compound of interest for applications in polymer chemistry, fragrance development, and as a potential solvent or additive . This product is intended for chemical analysis and in-vitro laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

CAS No.

5451-25-2

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

3-(oxolan-2-yl)propyl 2-ethylhexanoate

InChI

InChI=1S/C15H28O3/c1-3-5-8-13(4-2)15(16)18-12-7-10-14-9-6-11-17-14/h13-14H,3-12H2,1-2H3

InChI Key

CTTMABCNHUOHAT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCCCC1CCCO1

Origin of Product

United States

Preparation Methods

Traditional Acid-Catalyzed Esterification

Reaction Mechanism and Conditions

The most conventional route to synthesize 3-(oxolan-2-yl)propyl 2-ethylhexanoate involves the esterification of 3-(oxolan-2-yl)propan-1-ol with 2-ethylhexanoic acid. This reaction follows the classic acid-catalyzed Fischer esterification mechanism, where a Brønsted acid (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The nucleophilic attack by the alcohol’s hydroxyl group forms a tetrahedral intermediate, which subsequently loses water to yield the ester.

Key parameters for this method include:

  • Catalyst Loading : 1–5 mol% of sulfuric acid or p-toluenesulfonic acid.
  • Temperature : Reflux conditions (typically 100–120°C) to overcome kinetic barriers.
  • Reaction Time : 6–24 hours, depending on the steric hindrance of reactants.
  • Solvent : Toluene or xylene to facilitate azeotropic removal of water.

Yield and Limitations

Under optimized conditions, this method achieves yields of 70–85%. However, drawbacks include prolonged reaction times, corrosion risks from strong acids, and challenges in catalyst recovery. Additionally, the equilibrium-driven nature of Fischer esterification necessitates excess alcohol or acid to drive the reaction to completion.

Green Catalytic Approaches

Dowex H+/NaI-Mediated Esterification

A groundbreaking advancement in ester synthesis involves the use of Dowex H+ resin combined with sodium iodide (NaI). This method, validated for structurally analogous esters, offers a solvent-free, energy-efficient alternative.

Procedure and Advantages
  • Catalyst System : Dowex H+ (proton donor) and NaI (iodide source).
  • Conditions : 55–65°C, 2–4 hours.
  • Mechanism : The resin protonates the carboxylic acid, while iodide ions facilitate nucleophilic substitution, particularly for sterically hindered alcohols.

This approach achieves near-quantitative conversions (95–99%) with minimal waste, as Dowex H+ is reusable for multiple cycles. For example, octyl acetate was synthesized with 97% conversion in 2 hours at 55°C using this method.

Application to this compound

Adapting this protocol, the reaction between 3-(oxolan-2-yl)propan-1-ol and 2-ethylhexanoic acid would likely proceed efficiently at 60°C within 3 hours, given the moderate steric bulk of the oxolane ring. A predicted yield of 90–95% aligns with results for similar esters like hex-5-ynoate and phenylacetate.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost-effectiveness. Continuous flow reactors enhance heat and mass transfer, reducing reaction times and improving safety. For instance, a pilot-scale study on ethylhexanoate derivatives demonstrated a 40% reduction in processing time compared to batch reactors.

Key Parameters for Scalability
  • Residence Time : 30–60 minutes.
  • Temperature Control : Precise heating (80–100°C) via jacketed reactors.
  • Catalyst Immobilization : Dowex H+ resin packed in fixed beds for continuous reuse.

Waste Minimization Strategies

Industrial protocols often integrate in-situ water removal (e.g., molecular sieves) and distillative purification. A life-cycle assessment of similar processes showed a 30% reduction in solvent waste compared to traditional methods.

Comparative Analysis of Preparation Methods

Table 1: Performance Metrics Across Synthesis Routes

Method Catalyst Temperature (°C) Time (h) Yield (%) Environmental Impact
Acid-Catalyzed H2SO4 110 12 78 High (corrosive waste)
Dowex H+/NaI Dowex/NaI 60 3 92 Low (reusable catalyst)
Continuous Flow Dowex H+ 90 0.5 88 Moderate (energy use)

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-2-yl)propyl 2-ethylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohols, acid or base catalysts.

Major Products Formed

Scientific Research Applications

3-(Oxolan-2-yl)propyl 2-ethylhexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-yl)propyl 2-ethylhexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxolane ring and ester functional group can participate in various biochemical pathways, influencing the compound’s overall effect. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Functional Groups Molecular Weight (g/mol) Primary Applications Reference
3-(Oxolan-2-yl)propyl 2-ethylhexanoate Oxolane, propyl ester (2-ethylhexanoate) ~240 (estimated) Plasticizers, solvents N/A
HBK15 (Piperazine derivative) Phenoxyethoxyethyl, methoxyphenyl, chloride ~450 (estimated) Pharmacological agents
3-(Trimethoxysilyl)propyl methacrylate Methacrylate, trimethoxysilyl ~248 Bone tissue engineering scaffolds
Pyridalyl Chlorinated aryl, trifluoromethyl, propyl ether 491.12 Pesticide
Fluorinated acrylates (e.g., ) Acrylate, perfluorinated sulfonamide ~400–600 Coatings, surfactants
3-Aminopropyltrimethoxysilane Aminopropyl, trimethoxysilyl 179.29 Adhesives, surface modifiers

Physicochemical Properties

  • Lipophilicity: The 2-ethylhexanoate group in the target compound enhances lipophilicity compared to the hydrophilic trimethoxysilyl group in 3-(trimethoxysilyl)propyl methacrylate . However, it is less lipophilic than Pyridalyl, which contains chlorinated and trifluoromethyl groups .
  • Reactivity : The oxolane ring may confer moderate stability compared to the hydrolytically sensitive trimethoxysilyl group in silane-based compounds .

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